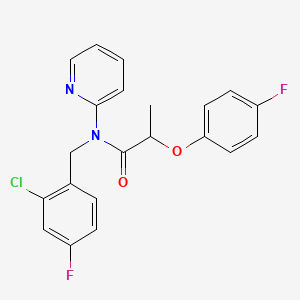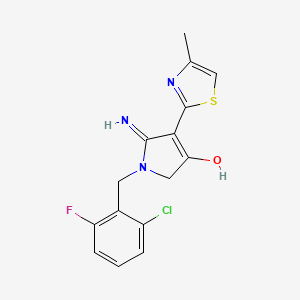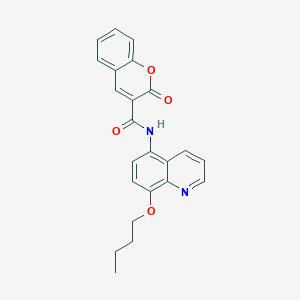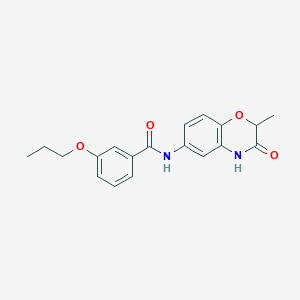![molecular formula C16H17N3O2 B11311702 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11311702.png)
5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-ethoxybenzylamine with a suitable benzimidazole precursor. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, often between 100-150°C.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Causing changes in gene expression and cellular functions.
Modulate signaling pathways: Affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
5-amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally similar compound with different substituents.
5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Another benzimidazole derivative with distinct properties.
Uniqueness
5-[(2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of the ethoxybenzyl group, which may impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
5-[(2-ethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-11(15)10-17-12-7-8-13-14(9-12)19-16(20)18-13/h3-9,17H,2,10H2,1H3,(H2,18,19,20) |
InChIキー |
QYJBNMVFYQNLAD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methylphenyl)-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11311619.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11311635.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B11311643.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11311645.png)
![1-(3,4-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11311650.png)
![N-(2,5-dichlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11311656.png)


![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B11311669.png)

![N-(4-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11311677.png)

![5-bromo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]furan-2-carboxamide](/img/structure/B11311698.png)
